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molecular formula C9H12ClN3O3 B1530537 Ethyl 4-amino-3-nitrobenzimidate hydrochloride CAS No. 54998-39-9

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

Cat. No. B1530537
M. Wt: 245.66 g/mol
InChI Key: BCTMWQJDHMKVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181280B2

Procedure details

A mixture of 4-amino-3-nitrobenzonitrile (63.3 g, 388 mmol) in 1,4-dioxane (600 mL) and anhydrous ethanol (600 mL) was cooled in an ice water bath to 0-5° C. and treated with gaseous HCl for 1.5 h. The reaction mixture was tightly sealed and allowed to warm up to room temperature with stirring for 18 h. The flask was then carefully unsealed and the reaction mixture was diluted with anhydrous diethyl ether (about 2.4 L) until a cloudy solution was obtained. A minimum amount of absolute ethanol required to give a clear solution was then added, and the resulting solution stirred until crystals of 4-amino-3-nitro-benzimidic acid ethyl ester were observed. Ether was then cautiously added to complete the crystallization process and the suspension was allowed to stand for about 30 minutes. The crystals were filtered and washed with dry diethyl ether, then allowed to dry under aspirator vacuum. The crystals were dried in vacuo to give 4-amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.6 g) as off-white crystals.
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC(C#N)=CC=1[N+]([O-])=O.[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15]>O1CCOCC1.C(O)C.C(OCC)C>[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15] |f:6.7|

Inputs

Step One
Name
Quantity
63.3 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
Step Four
Name
Quantity
2.4 L
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was tightly sealed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to give a clear solution
ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
to stand for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with dry diethyl ether
CUSTOM
Type
CUSTOM
Details
to dry under aspirator vacuum
CUSTOM
Type
CUSTOM
Details
The crystals were dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
Measurements
Type Value Analysis
AMOUNT: MASS 84.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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